molecular formula C8H11BrN2 B14859559 2-Bromo-5-isobutylpyrazine

2-Bromo-5-isobutylpyrazine

Cat. No.: B14859559
M. Wt: 215.09 g/mol
InChI Key: OPOPIAHMFYIGRW-UHFFFAOYSA-N
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Description

2-Bromo-5-isobutylpyrazine is a brominated pyrazine derivative characterized by a bromine atom at the 2-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 5-position of the pyrazine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the pyrazine core's versatility in heterocyclic chemistry.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-5-(2-methylpropyl)pyrazine

InChI

InChI=1S/C8H11BrN2/c1-6(2)3-7-4-11-8(9)5-10-7/h4-6H,3H2,1-2H3

InChI Key

OPOPIAHMFYIGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isobutylpyrazine typically involves the bromination of 5-isobutylpyrazine. One common method is the reaction of 5-isobutylpyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isobutylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products:

    Aminopyrazines: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutylpyrazine depends on its specific application. In biological systems, pyrazine derivatives can interact with various molecular targets, including enzymes and receptors. The bromine atom in this compound can enhance its reactivity and binding affinity to these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-5-isobutylpyrazine with structurally related bromopyrazines and pyrazine derivatives, highlighting key differences in substituents, physicochemical properties, and reactivity.

Compound Name Substituents CAS Number Key Properties Applications/Reactivity
This compound 2-Br, 5-isobutyl Not explicitly provided Expected high lipophilicity due to isobutyl group; bromine enables cross-coupling Likely intermediate in drug discovery for lipophilic scaffolds
2-Amino-5-bromopyrazine 2-NH₂, 5-Br 77112-66-4 Polar, water-soluble; amino group activates ring for electrophilic substitution Precursor for functionalized pyrazines in agrochemicals
2-Bromo-5-methoxypyrazine 2-Br, 5-OCH₃ Not explicitly provided Moderate solubility in organic solvents; methoxy is electron-donating Used in synthesis of fluorescent dyes or ligands
2-Bromo-5-(2-pyridinylmethoxy)pyrazine 2-Br, 5-(pyridinylmethoxy) 2091289-51-7 Enhanced coordination capacity due to pyridyl group Chelating agent in catalysis or metal-organic frameworks
2-Bromo-5-hydrazinopyrazine 2-Br, 5-NHNH₂ Not explicitly provided Reactive hydrazine moiety; forms hydrazones or heterocycles Building block for triazoles or pyrazolones in medicinal chemistry
5-Bromo-2-hydrazinopyrimidine 5-Br, 2-NHNH₂ (pyrimidine) Not explicitly provided Pyrimidine core with dual reactive sites (Br and NHNH₂) Antiviral or anticancer agent precursor
1-(5-Bromo-2-pyridinyl)-4-isobutylpiperazine 5-Br (pyridine), 4-isobutyl 914610-26-7 Combines pyridine and piperazine motifs; bulky isobutyl enhances bioavailability CNS drug candidate (e.g., dopamine receptor modulators)

Structural and Electronic Effects

  • Substituent Bulk: The isobutyl group in this compound introduces steric hindrance, reducing reaction rates in sterically demanding transformations compared to smaller substituents (e.g., methoxy or amino groups) .
  • Electron-Donating vs. Withdrawing Groups: Amino (NH₂) and methoxy (OCH₃) groups activate the pyrazine ring toward electrophilic substitution, whereas bromine (Br) and trifluoromethylsulfanyl (SCF₃) groups deactivate it. The isobutyl group, being weakly electron-donating, offers a balance between reactivity and stability .

Physicochemical Properties

  • Solubility: Amino and hydrazine derivatives (e.g., 2-Amino-5-bromopyrazine) exhibit higher water solubility due to hydrogen bonding, while isobutyl and pyridinylmethoxy analogs favor organic solvents .
  • Melting Points : Bromine and aromatic substituents (e.g., pyridinylmethoxy) increase melting points compared to alkyl-substituted derivatives .

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